molecular formula C32H44ClN7O7S B1263641 3,6-diamino-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate

3,6-diamino-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate

Cat. No. B1263641
M. Wt: 706.3 g/mol
InChI Key: GXUJJJQIZZVGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ATTO 465-7 is a thiabicycloalkane. It derives from an ATTO 465-2.

Scientific Research Applications

Synthesis and Coordination Polymers

  • Regioselective Chlorination and Biotin Synthesis : A key step in the synthesis of biotin (vitamin H) involves the regioselective chlorination of a methyl group in compounds related to the one , demonstrating its relevance in pharmaceutical chemistry (S. I. Zav’yalov et al., 2006).
  • Silver(I)-Biotin Coordination Polymers : The compound is part of a reaction leading to chiral silver(I)-biotin coordination polymers, highlighting its potential in the development of new materials with specific molecular architectures (M. Altaf & H. Stoeckli-Evans, 2013).

Antibacterial Bioactivity and DNA Binding

  • Antibacterial Bioactivity Synthesis Route : A synthetic route utilizing a related compound demonstrates significant antibacterial bioactivity, indicating potential medical applications (C. Liang et al., 2016).
  • DNA Binding and Molecular Modeling : Certain acridine derivatives, similar in structure, exhibit interactions with DNA and have shown effectiveness in inhibiting cell proliferation, suggesting implications in cancer research (L. Janovec et al., 2011).

Other Applications

  • Synthesis of New Derivatives : Research into the synthesis of polyfused thienopyrimidine, thienopyridine, and other derivatives involves similar compounds, indicating a broader chemical and pharmaceutical significance (O. A. A. Allah, 2003).
  • Interaction with Ethoxymethylene-Containing Compounds : The interaction studies of related compounds with ethoxymethylene derivatives can lead to the development of new pharmaceutical agents (Dmitry et al., 2015).

properties

Product Name

3,6-diamino-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate

Molecular Formula

C32H44ClN7O7S

Molecular Weight

706.3 g/mol

IUPAC Name

N-[5-[4-(3,6-diaminoacridin-10-ium-10-yl)butanoylamino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;perchlorate

InChI

InChI=1S/C32H43N7O3S.ClHO4/c33-23-12-10-21-17-22-11-13-24(34)19-27(22)39(26(21)18-23)16-6-9-30(41)36-15-5-1-4-14-35-29(40)8-3-2-7-28-31-25(20-43-28)37-32(42)38-31;2-1(3,4)5/h10-13,17-19,25,28,31H,1-9,14-16,20H2,(H7,33,34,35,36,37,38,40,41,42);(H,2,3,4,5)

InChI Key

GXUJJJQIZZVGTJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCNC(=O)CCC[N+]3=C4C=C(C=CC4=CC5=C3C=C(C=C5)N)N)NC(=O)N2.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-diamino-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate
Reactant of Route 2
3,6-diamino-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate
Reactant of Route 3
Reactant of Route 3
3,6-diamino-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate
Reactant of Route 4
3,6-diamino-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate
Reactant of Route 5
3,6-diamino-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate
Reactant of Route 6
Reactant of Route 6
3,6-diamino-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate

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